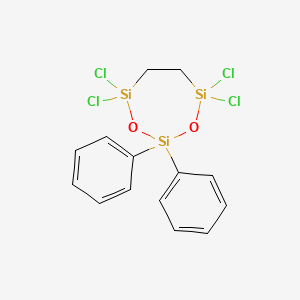
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane is a chemical compound known for its unique structure and properties It is characterized by the presence of tetrachloro and diphenyl groups attached to a dioxatrisilepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of tetrachlorosilane with diphenyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxatrisilepane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the compound.
化学反应分析
Types of Reactions
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The tetrachloro groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated siloxanes, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane involves its interaction with molecular targets through its reactive functional groups The tetrachloro and diphenyl groups can participate in various chemical interactions, leading to the formation of new compounds or modifications of existing ones
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-: Similar in structure but lacks the dioxatrisilepane ring.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains diphenyl groups but differs in the central ring structure.
Uniqueness
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane is unique due to its dioxatrisilepane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
920033-42-7 |
|---|---|
分子式 |
C14H14Cl4O2Si3 |
分子量 |
440.3 g/mol |
IUPAC 名称 |
4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C14H14Cl4O2Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
IEQARQYJEXPSQL-UHFFFAOYSA-N |
规范 SMILES |
C1C[Si](O[Si](O[Si]1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
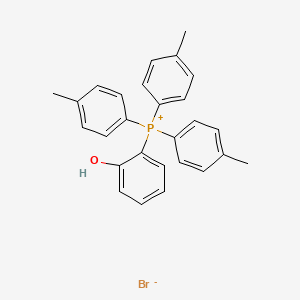
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
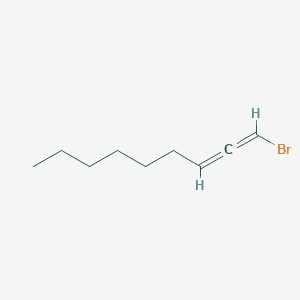
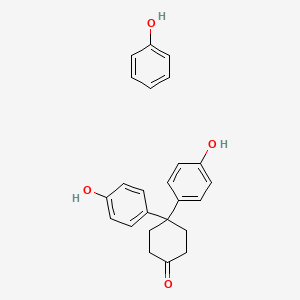
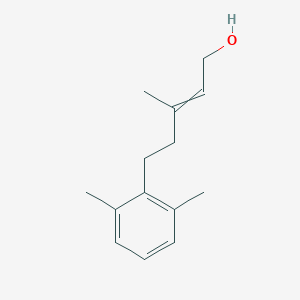
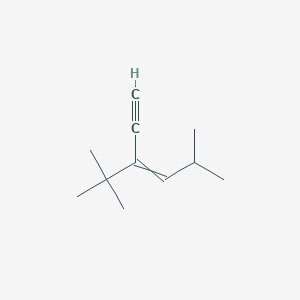

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
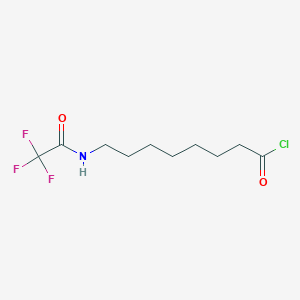
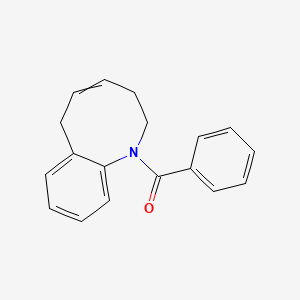
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
